molecular formula C3H7NO2Se B057510 Selenocysteine CAS No. 10236-58-5

Selenocysteine

Cat. No. B057510
CAS RN: 10236-58-5
M. Wt: 167.06 g/mol
InChI Key: ZKZBPNGNEQAJSX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenocysteine, known as the 21st amino acid in the genetic code, is a unique amino acid that contains selenium. It is incorporated into proteins by a specific tRNA, which recognizes the UGA codon, traditionally a stop signal in  mRNA. Selenocysteine is vital for the function of selenoproteins, which play diverse roles in human health and disease, including antioxidant defense, thyroid hormone metabolism, and immune  function["]["].

Synthesis Analysis

The synthesis of selenocysteine is a complex process that occurs on its specific tRNA, designated tRNA([Ser]Sec). Initially, seryl-tRNA synthetase charges tRNA([Ser]Sec) with serine. This seryl moiety is then phosphorylated to form O-phosphoseryl-tRNA([Ser]Sec). Selenocysteine synthase (SecS) catalyzes the final step, converting O-phosphoseryl-tRNA([Ser]Sec) into selenocysteyl-tRNA([Ser]Sec) using selenophosphate as the selenium  donor. Selenophosphate synthetase 2 (SPS2) is responsible for synthesizing selenophosphate from selenide and  ATP["].

Molecular Structure Analysis

Selenocysteine synthase, the enzyme responsible for the final step of selenocysteine synthesis, has been studied in both bacterial and eukaryotic forms. It is a pyridoxal 5'-phosphate-dependent enzyme and belongs to the alpha/gamma superfamily of such enzymes. The bacterial form of the enzyme is known to form a decameric structure, which is essential for its  function. The enzyme interacts specifically with seryl-tRNA(Sec) and does not interact with serine-inserting tRNA  species["].

Chemical Reactions Analysis

The conversion of seryl-tRNA(Sec) to selenocysteyl-tRNA(Sec) involves several chemical reactions. The enzyme forms a Schiff base with the alpha-amino group of L-serine, followed by dehydration to create an aminoacrylyl-tRNA(Sec) intermediate. This intermediate is then reacted with HSe-, provided by the SELD protein, to form selenocysteyl-tRNA(Sec) in an ATP-dependent  reaction1. Additionally, thiophosphate can serve as a substrate for the enzyme, leading to the synthesis of cysteyl-tRNA(Sec), although with much lower  efficiency["].

Physical and Chemical Properties Analysis

Selenocysteine is similar to cysteine but with a selenium atom replacing the sulfur atom. This substitution confers different physical and chemical properties, such as a lower pKa for the selenol group and a higher reactivity in redox reactions, which is crucial for the catalytic activity of  selenoenzymes. Selenocysteine derivatives have been synthesized and characterized, revealing that certain substituents can stabilize the selenocysteine  molecule. The synthesis of selenocysteine-containing peptides has also been achieved through methods such as native chemical ligation, demonstrating the versatility of selenocysteine in peptide  chemistry["].

Scientific Research Applications

Phytoremediation Enhancement in Indian Mustard:

Application: The study aimed to improve selenium (Se) phytoremediation traits in Indian mustard by genetically engineering the plant to overexpress ATP sulfurylase and selenocysteine methyltransferase  (SMT).
Methodology: The research involved the development of double transgenic plants that overexpressed both APS and SMT genes, leading to enhanced Se accumulation from  selenate.
Key Findings: The transgenic plants showed a substantial improvement in Se accumulation from selenate, with a 4 to 9 times increase over wild  type["].

Biomedical Applications of Selenium Nanoparticles:

Application: The paper reviewed the primary biomedical applications of selenium nanoparticles (SeNPs), particularly in cancer  therapies.
Methodology: The research focused on the development and characterization of SeNPs, their functionalization with active targeting ligands, and their delivery to tumor  sites.
Key Findings: SeNPs are less toxic than inorganic and organic Se compounds and can effectively deliver drug-loaded nanoparticles to specific cells, reducing off-target  effects["].

Selective Monitoring of Selenocysteine in Living Cells:

Application: The study developed a lysosome-targetable probe for selectively sensing Sec in living  cells.
Methodology: A weak acid activated probe was designed to detect Sec with a significant fluorescence enhancement in the acidic microenvironment of  lysosomes.
Key Findings: The probe was successfully applied for imaging exogenous and endogenous Sec in lysosomes, demonstrating its potential for biological investigation of Sec in subcellular  organelles["].

Bioinformatics of Selenoproteins:

Application: The review discussed the use of bioinformatics tools to study the biology of selenium and  selenoproteins.
Methodology: Computational tools were used to identify selenoprotein genes, study their evolution, and examine human genetic variants in selenoprotein  genes.
Key Findings: The synthesis of selenoproteins is essential for development, and mutations in selenoprotein genes have been linked to rare congenital  disorders["].

Bacterial Transformations of Selenium Species:

Application: The review presented investigations into bacterial transformations of selenium species for biotechnological and bioremediation  applications.
Methodology: The study focused on the characterization of microbial bio-transformations of selenium and their  products.
Key Findings: Microorganisms can transform selenium into forms such as selenocysteine, selenium nanoparticles, and methylated selenium species, which are useful for various  applications["].

Physiological Activities of Selenoproteins/Se-enriched Peptides:

Application: The review covered the separation of selenoproteins and Se-enriched peptides and their physiological roles in  humans.
Methodology: Information regarding the presence of selenoproteins in the human body and their separation from various sources was  compiled.
Key Findings: Organic Se, as part of selenocysteine in selenoproteins, is involved in crucial cellular processes and has antioxidant and immune  properties["].

Biotechnological Use of Selenocysteine in Proteins:

Application: The review described the unique properties of Sec and discussed its potential biotechnological  applications.
Methodology: The paper discussed the production of selenoproteins and the introduction of Sec into proteins for various biotechnological  uses.
Key Findings: Sec's unique properties make it useful for applications such as radiolabeling, peptide conjugation, and analysis of enzymatic  reactions["].

Chemistry of Selenium and Selenocysteine in Protein Chemistry:

Application: The Minireview focused on the utility of selenium and selenocysteine in protein  chemistry.
Methodology: The chemistry of selenium and selenocysteine was explored for their applications in chemical modification, protein synthesis, and  folding.
Key Findings: Selenocysteine's high reactivity makes it valuable for various applications in chemical  biology["].

Selenocysteine's Role in Dietary Restriction Mimicry and Pathophysiological Changes:

Application: The study investigated the mechanism behind the lifespan-extending effect of selenocysteine and its impact on age-associated pathophysiological  changes.
Methodology: Lifespan assays were conducted with C. elegans mutants to determine the overlap between selenocysteine's effects and dietary  restriction.
Key Findings: Selenocysteine mimicked the effect of dietary restriction on lifespan via SKN-1 and retarded age-associated pathophysiological  changes["].

Chemistry and Biochemistry of Selenocysteine:

Application: The chapter reviewed the (bio)synthesis of selenocysteine, selenopeptides, and selenoproteins, and their roles in enzyme catalysis and biotechnological  applications.
Methodology: The roles selenium plays in enzyme catalysis and its utility for diverse biotechnological applications were  discussed.
Key Findings: Selenocysteine is a redox-active amino acid that provides interesting enzymatic activities when inserted into natural proteins or artificial  peptides["].
Selenocysteine has been shown to have significant applications in enhancing phytoremediation, developing biomedical tools, selectively monitoring cellular processes, understanding the bioinformatics of selenoproteins, and exploiting bacterial transformations of selenium species. Its unique properties are leveraged in biotechnological applications, and it plays a role in mimicking dietary restriction effects on lifespan and health.

Mechanism Of Action

Biosynthesis and Incorporation of Selenocysteine

Selenocysteine (Sec) is a unique amino acid encoded by a specific codon. Its synthesis involves distinct mechanisms, including specific biosynthesis via internal factors (SelA, SelB, SelC, SelD, SPS2, PSTK), elements on mRNA (SECIS, PSL, SPUR, RF), and the specificity of the UGA codon. Factors like translation initiation interval and other action modes of SECIS also affect Sec's incorporation efficiency (Peng, Yue, Fang, Liu, &  Wang, 2021).

Selenocysteine Insertion in Mammals

In mammals, at least 25 proteins incorporate selenocysteine through a complex mechanism that modifies canonical translation elongation. This process involves SECIS binding protein (SBP2) and a selenocysteine-specific translation elongation factor (eEFSec). SBP2's interaction with ribosomes and SECIS elements suggests a revised model for selenocysteine incorporation (Kinzy, Caban, &  Copeland, 2005).

Selenocysteine in Eukaryotes

In eukaryotes, selenocysteine biosynthesis from serine on tRNA(Sec) requires four enzymes. Its incorporation in response to UGA codons involves complex recoding machinery with multiple molecular partners, though the detailed action mechanism remains elusive (Allmang, Wurth, &  Krol, 2009).

Selenocysteine's Role in Genotoxicity

Selenium toxicity, often attributed to oxidative stress, varies based on its chemical form and speciation. Selenocysteine and selenomethionine toxicity involve oxidative stress and ROS-independent mechanisms, including protein homeostasis disruption due to selenocysteine misincorporation (Lazard, Dauplais, Blanquet, &  Plateau, 2017).

Selenocysteine in Immune Regulation

Selenium, primarily in the form of selenocysteine, plays a critical role in immune regulation. Selenoproteins, including glutathione peroxidase, selenoprotein-S, and selenoprotein-P, have antioxidant properties and participate in the regulation of inflammatory responses (Hariharan &  Dharmaraj, 2020).

Role in Energy Metabolism and Pathogenesis

Selenocysteine has been identified in enzymes related to energy metabolism in archaea, suggesting its importance in basic cellular processes. Its incorporation into proteins, directed by UGA codons, involves specific tRNA and selenium donor, selenophosphate, indicating its critical role in cellular function and pathogenesis (Rother, Resch, Wilting, &  Böck, 2001).

Biochemical And Physiological Effects

Essential Role of Selenium and Selenoproteins

Selenium, essential for mammals, manifests its biological effects predominantly through selenoproteins, which contain selenocysteine. These proteins play diverse roles, from antioxidant defense to hormone biosynthesis. Insufficient selenium intake can lead to deficiency syndromes and exacerbate diseases. The physiological actions of selenium are mainly mediated through selenocysteine-containing proteins, with varied functions in different biological systems (Roman, Jitaru, &  Barbante, 2014).

Selenocysteine in Redox Homeostasis and Disease Prevention

Selenocysteine is key in redox homeostasis and disease prevention. Selenoproteins, containing selenocysteine, are crucial in antioxidative processes and are involved in preventing and repairing damage caused by oxidative stress. They play a vital role in selenium (patho)physiology, and both dietary selenium deficiency and oversupplementation can interfere with selenoprotein activities (Becker, Gromer, Schirmer, &  Müller, 2000).

Influence on Circadian Clock and Chemotherapy Toxicity

Selenium compounds, particularly L-methyl-selenocysteine, can regulate the core clock protein BMAL1, thus playing a role in circadian rhythms. Selenium's ability to modulate the circadian clock is linked to its protective effects against chemotherapy toxicity in mice, demonstrating its therapeutic potential (Hu et al., 2011).

Selenocysteine in Thyroid Hormone Homeostasis

Selenocysteine-containing proteins are essential in protecting thyroid cells from oxidative damage and play a significant role in thyroid hormone biosynthesis. These proteins contribute to maintaining systemic thyroid hormone homeostasis, indicating selenocysteine's importance in endocrine health.

Selenium in Human Health and Disease

Selenium, integral to human well-being due to its antioxidant, anti-inflammatory, and antiviral properties, has its physiological functions carried out by selenoproteins containing selenocysteine. Both beneficial and toxic effects of selenium have been reported, with its action dependent on chemical form and concentration. This underscores the importance of understanding selenium's biochemical pathways and its implications for human health (Wrobel, Power, &  Toborek, 2016).

Advantages And Limitations For Lab Experiments

Advantages

Advanced techniques like gas chromatography with flame photometric detection offer precise and sensitive measurement of selenocysteine, showcasing the ability to effectively quantify and analyze this amino acid in laboratory settings (Kataoka, Miyanaga, &  Makita, 1994).

In Vivo

Monitoring and Imaging:Bioluminescence imaging provides a highly sensitive method for monitoring selenocysteine in vivo. This innovative approach allows for real-time observation and understanding of the physiological roles and disease mechanisms associated with selenocysteine (Zhang et al., 2019).
Genetically-Encoded Photocaged Selenocysteines:Biosynthetic selenoproteins incorporating genetically-encoded photocaged selenocysteines demonstrate the advantage of precise control over protein function and interaction. This approach enables innovative experiments in protein engineering and biochemical research (Rakauskaitė et al., 2015).

Limitations

The subtle biochemical differences between selenocysteine and its sulfur analogue, cysteine, present challenges in understanding the specific advantage of selenocysteine-based catalysis. This complexity underlines the limitations in fully elucidating the role of selenocysteine in lab experiments (Ingold et al., 2017).
Structural Effects on Chemical Shifts:Investigations into the NMR properties of selenocysteine and its dimeric form, selenocystine, reveal that conformational effects significantly influence chemical shift tensors. These findings highlight the challenges in interpreting NMR data for selenium-containing compounds, underscoring the limitations in structural analysis of selenocysteine (Struppe, Zhang, &  Rozovsky, 2015).

Future Directions

Bioinformatics and Selenium Research

Future research may focus on using omics technologies to study selenoproteins and the mechanisms of selenocysteine incorporation in various biological systems. This approach will enhance understanding of selenocysteine insertion and regulation of selenoprotein synthesis in mammalian cells (Santesmasses, Mariotti, &  Gladyshev, 2020).

Research on selenocysteine lyase

Future studies may examine the structure and mechanism of selenocysteine lyase in more depth, with a focus on elucidating its physiological role in mammals. This will help to understand how this enzyme differentiates between selenocysteine and cysteine (Mihara &  Esaki, 2011).

Selenium and brain diseases

Studying the role of selenoproteins, especially in the brain, is an important future direction. Given that selenium concentrations in the brain remain constant even in the presence of dietary deficiency, upcoming research may focus on the role of selenium and selenoproteins in neurological function and diseases such as Alzheimer's and Parkinson's disease (Chen &  Berry, 2003).

Selenium Phytoremediation

Genetic engineering to enhance selenium phytoremediation is a promising field. Future research may focus on developing transgenic plants to improve the ability to tolerate, accumulate and volatilize selenium, thus promoting environmental sustainability (Leduc et al., 2006).

Proteomics and selenocysteine identification

The field of proteomics has great potential for the identification of selenocysteine-containing peptides. Future studies can utilize proteomic data to identify selenoproteins, which will enhance understanding of the biological role of selenium.

properties

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKWRPBBCBCIGA-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881371
Record name L-Selenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selenocysteine

CAS RN

10236-58-5
Record name Selenocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenocysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Selenocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10236-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELENOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH9049VIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-146 °C
Record name Selenocysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selenocysteine
Reactant of Route 2
Selenocysteine
Reactant of Route 3
Selenocysteine
Reactant of Route 4
Selenocysteine
Reactant of Route 5
Selenocysteine
Reactant of Route 6
Selenocysteine

Citations

For This Compound
46,000
Citations
TC Stadtman - Annual review of biochemistry, 1996 - annualreviews.org
… in proteins with selenocysteine. The mechanistic roles of selenocysteine residues in the … of an enzyme is observed when a selenocysteine residue is replaced with cysteine. This …
Number of citations: 233 www.annualreviews.org
A Böck, K Forchhammer, J Heider… - Molecular …, 1991 - Wiley Online Library
… of selenocysteine, into these proteins. Working with the bacterial system has led to a rapid increase in our knowledge of selenocysteine … of selenocysteine as being the 21st amino acid. …
Number of citations: 885 onlinelibrary.wiley.com
S Commans, A Böck - FEMS microbiology reviews, 1999 - academic.oup.com
… selenocysteine insertion in both archaea and eukarya. Then, we will identify the primary, secondary and tertiary features of selenocysteine-… identity problem of selenocysteine-inserting …
Number of citations: 196 academic.oup.com
L Johansson, G Gafvelin, ESJ Arnér - Biochimica et Biophysica Acta (BBA) …, 2005 - Elsevier
Selenocysteine (Sec), the 21st amino acid, exists naturally in all kingdoms of life as the defining entity of selenoproteins. Sec is a cysteine (Cys) residue analogue with a selenium-…
Number of citations: 431 www.sciencedirect.com
R Mousa, R Notis Dardashti… - Angewandte Chemie …, 2017 - Wiley Online Library
… Selenocysteine chemistry has attracted the attention of many chemists in the field of chemical … In this Minireview, we will focus on the chemistry of selenium and selenocysteine and their …
Number of citations: 129 onlinelibrary.wiley.com
S Palioura, RL Sherrer, TA Steitz, D Söll, M Simonović - Science, 2009 - science.org
Selenocysteine is the only genetically encoded amino acid in humans whose biosynthesis occurs on its cognate transfer RNA (tRNA). O-Phosphoseryl-tRNA:selenocysteinyl-tRNA …
Number of citations: 190 www.science.org
K Forchhammer, W Leinfelder, A Böck - Nature, 1989 - nature.com
… are required for selenocysteine incorporation in … selenocysteine by recognizing the specific UGA codon 7 . The serine residue attached to this tRNA is converted to selenocysteine in a …
Number of citations: 336 www.nature.com
ESJ Arnér - Experimental cell research, 2010 - Elsevier
The defining entity of a selenoprotein is the inclusion of at least one selenocysteine (Sec) residue in its sequence. Sec, the 21st naturally occurring genetically encoded amino acid, …
Number of citations: 346 www.sciencedirect.com
DL Hatfield, PA Tsuji, BA Carlson… - Trends in biochemical …, 2014 - cell.com
The many biological and biomedical effects of selenium are relatively unknown outside the selenium field. This fascinating element, initially described as a toxin, was subsequently …
Number of citations: 670 www.cell.com
VN Gladyshev, DL Hatfield - Journal of biomedical science, 1999 - karger.com
… Since the recent discovery of selenocysteine as the 21st amino acid in protein, the field of … is known, selenocysteine is located at the active center. The presence of selenocysteine at …
Number of citations: 262 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.